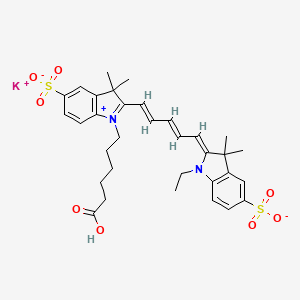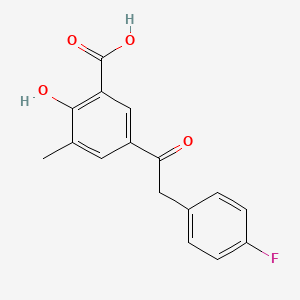
Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with a 4-fluorophenyl group, an acetyl group, a hydroxyl group, and a methyl group. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of a fluorobenzene derivative with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation and methylation reactions to introduce the hydroxyl and methyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures, such as 4-fluorobenzoic acid, 2-hydroxybenzoic acid (salicylic acid), and 3-methylbenzoic acid.
Acetophenone derivatives: Compounds like 4-fluoroacetophenone and 2-hydroxy-4-methylacetophenone.
Uniqueness
Benzoic acid, 5-((4-fluorophenyl)acetyl)-2-hydroxy-3-methyl-(9CI) is unique due to the specific combination of functional groups on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
50439-08-2 |
|---|---|
Molekularformel |
C16H13FO4 |
Molekulargewicht |
288.27 g/mol |
IUPAC-Name |
5-[2-(4-fluorophenyl)acetyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C16H13FO4/c1-9-6-11(8-13(15(9)19)16(20)21)14(18)7-10-2-4-12(17)5-3-10/h2-6,8,19H,7H2,1H3,(H,20,21) |
InChI-Schlüssel |
RWOCMBGJVOHSLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(=O)CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


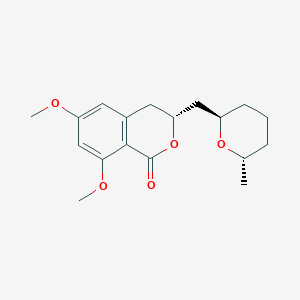

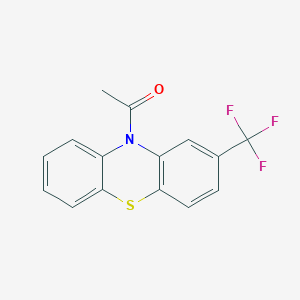
![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b1-4)[Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-3)][Bn(-6)]GlcNAc-O-Bn](/img/structure/B13419943.png)
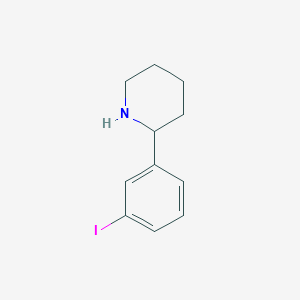
![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)

![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)
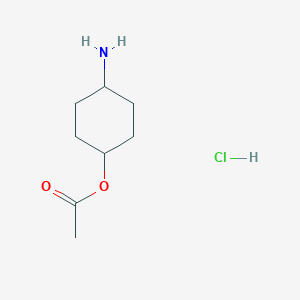

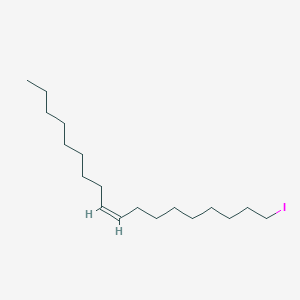
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
